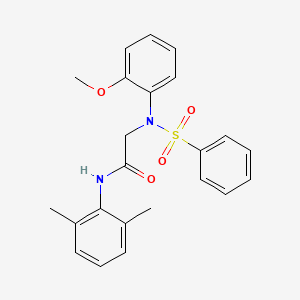amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
作用機序
A-769662 activates 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by binding to the regulatory γ subunit of the enzyme. This leads to conformational changes in the enzyme, resulting in increased phosphorylation of this compound substrates and activation of downstream signaling pathways. The activation of this compound by A-769662 results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including:
- Activation of this compound
- Increased glucose uptake
- Increased fatty acid oxidation
- Inhibition of protein synthesis and cell growth
- Induction of apoptosis in cancer cells
- Protection of neurons from oxidative stress
- Improvement of cognitive function
実験室実験の利点と制限
A-769662 has several advantages and limitations for lab experiments. Advantages include:
- Specific activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Potent and reversible activation of this compound
- Ability to activate this compound in a variety of cell types and tissues
Limitations include:
- Limited solubility in water
- Poor bioavailability in vivo
- Potential off-target effects
将来の方向性
For research on A-769662 include:
- Development of more potent and selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide activators
- Investigation of the therapeutic potential of A-769662 in metabolic disorders, cancer, and neurodegenerative diseases
- Study of the molecular mechanisms underlying the effects of A-769662 on this compound signaling
- Examination of the potential off-target effects of A-769662
- Analysis of the pharmacokinetics and pharmacodynamics of A-769662 in vivo.
合成法
A-769662 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. The second step involves the reaction of 4-chlorobenzenesulfonamide with 3,4-difluoroaniline to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide.
科学的研究の応用
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, A-769662 has been shown to improve glucose and lipid metabolism by activating 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide. In cancer, A-769662 has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c1-25(29(27,28)17-9-4-14(21)5-10-17)16-7-2-13(3-8-16)20(26)24-15-6-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVZGNFPVNLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4984731.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B4984741.png)
![4-({3-[(3-chlorophenyl)amino]-2-quinoxalinyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984744.png)
![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)
![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)


![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
